3-Ethylcyclopentene
Description
Significance of Cyclopentene (B43876) Frameworks in Synthesis
Five-membered carbocycles, particularly those containing a degree of unsaturation like cyclopentene, are fundamental structural motifs found in a vast array of natural products and pharmaceutically active compounds. cognitoedu.org The cyclopentene ring serves as a versatile scaffold and a key intermediate for the construction of more intricate molecular architectures. cognitoedu.org Organic chemists have a long-standing interest in developing synthetic methodologies for creating these frameworks due to their prevalence in biologically active molecules. cognitoedu.org The development of methods such as ring-closing metathesis, cycloaddition reactions, and various catalytic processes has expanded the toolkit for synthesizing cyclopentene derivatives. hmdb.ca These strategies are crucial for accessing complex target molecules, including insecticides and resin intermediates. cognitoedu.org
Academic Context of Alkylated Cyclopentenes
Alkylated cyclopentenes, which are cyclopentene rings bearing one or more alkyl substituents, are of particular interest in academic and industrial research. cognitoedu.org The addition of alkyl groups to the cyclopentene core can significantly influence the molecule's steric and electronic properties, thereby tuning its reactivity and potential applications. smolecule.com Research into alkylated cyclopentenes often focuses on developing selective and efficient synthetic methods, such as the direct alkylation of cyclopentadiene (B3395910) or the catalytic functionalization of cyclopentene itself. These compounds are not only synthetic targets but also serve as starting materials for producing other valuable organic compounds. cognitoedu.org Studies have explored the alkylation of phenols with cyclopentene and the synthesis of 2-alkylated cyclopentene-1,3-diones, some of which exhibit interesting olfactory properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylcyclopentene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICUGGYRYZOXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870756 | |
| Record name | 3-Ethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-35-9 | |
| Record name | 3-Ethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Ethylcyclopentene | |
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| Record name | 3-Ethylcyclopentene | |
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| Record name | 3-Ethylcyclopentene | |
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| Record name | 3-ethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Ethylcyclopentene and Analogues
Alkylation Approaches to Cyclopentene (B43876) Derivatives
Alkylation reactions represent a direct approach to introducing an ethyl group onto a cyclopentene scaffold. These reactions typically involve the generation of a nucleophilic cyclopentenyl intermediate that subsequently reacts with an electrophilic ethyl source.
A common method for the synthesis of ethylcyclopentene involves the deprotonation of cyclopentene at the allylic position using a strong base, followed by reaction with an ethyl halide. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to generate the cyclopentenyl anion. This anion then acts as a nucleophile, attacking the ethyl halide (e.g., ethyl bromide or ethyl iodide) in a substitution reaction to form the ethyl-substituted cyclopentene. libretexts.orglibretexts.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).
For instance, the reaction of cyclopentadiene (B3395910) with ethyl bromide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide has been shown to produce ethylcyclopentadiene (B8645487) with a yield of 82.6%. chemicalbook.com Similarly, reacting cyclopentadienylmagnesium chloride with ethyl iodide in a hexane/THF solution has yielded ethylcyclopentadiene. google.com
It is important to note that the use of strong bases with certain alkyl halides can lead to competing elimination reactions. libretexts.orglibretexts.org For example, the reaction of a propyne (B1212725) anion with bromocyclopentane (B41573) results in the formation of cyclopentene through an E2 elimination mechanism, rather than the desired alkylation product. libretexts.orglibretexts.org
Table 1: Alkylation of Cyclopentene Derivatives
| Reactants | Base/Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopentadiene, Ethyl bromide | Sodium hydroxide, Tetrabutylammonium bromide | Water | Ethylcyclopentadiene | 82.6% | chemicalbook.com |
| Cyclopentadienylmagnesium chloride, Ethyl iodide | - | Hexane/THF | Ethylcyclopentadiene | ~60% | google.com |
Achieving regioselectivity in the alkylation of cyclopentene derivatives is crucial for synthesizing specific isomers. Directing groups can be employed to control the position of alkylation. For instance, amide-directed nickel-catalyzed arylboration of cyclopentenes allows for the synthesis of sterically congested cyclopentane (B165970) scaffolds. nsf.gov The regioselectivity can be influenced by the choice of directing group, solvent, and base. nsf.gov
Another approach involves the use of organometallic reagents. For example, a half-sandwich calcium alkyl complex has been used as a precatalyst for the ortho-regioselective C–H alkylation of alkoxy-substituted benzene (B151609) derivatives with alkenes. acs.org Additionally, rhodium-catalyzed C2 alkylation of quinolines with alkenes has been demonstrated. mdpi.com
Furthermore, [3+2] cyclization reactions offer a pathway to highly functionalized cyclopentenes with excellent regioselectivity under mild conditions. researchgate.net These reactions can involve various starting materials, such as β-chlorovinyl dithianes and α,β-unsaturated carbonyl compounds. researchgate.net
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a key method for the synthesis of 3-ethylcyclopentene, typically starting from an ethylcyclopentadiene precursor. This process involves the addition of hydrogen across the double bonds of the diene in the presence of a metal catalyst.
The selective hydrogenation of ethylcyclopentadiene to this compound requires careful control of reaction conditions to avoid over-hydrogenation to ethylcyclopentane (B167899). The goal is to reduce only one of the two double bonds in the cyclopentadiene ring. This can be achieved by using specific catalysts and controlling parameters such as temperature, pressure, and reaction time. oup.comaxens.net For example, the selective hydrogenation of cyclopentadiene to cyclopentene has been achieved with a 97.1% yield using a colloidal palladium catalyst supported on a chelate resin at 30°C and 1 atm of hydrogen. oup.com
The choice of solvent can also influence the rate and selectivity of the hydrogenation reaction. oup.com The hydrogenation of 2-chloropropene (B1346963) to propylene (B89431), a related process, has been studied using various commercial palladium catalysts, with the highest propylene yield achieved on a specific catalyst under optimized hydrogen partial pressure. nii.ac.jp
Palladium on carbon (Pd/C) is a widely used and effective catalyst for hydrogenation reactions. wikipedia.org It facilitates the addition of hydrogen to unsaturated bonds in a variety of organic molecules. wikipedia.orgnih.gov In the context of synthesizing ethylcyclopentene, Pd/C can be used to hydrogenate ethylcyclopentadiene. The palladium metal supported on activated carbon provides a large surface area for the reaction to occur. wikipedia.org
The performance of Pd-based catalysts can be influenced by factors such as particle size, composition, and surface structure. nih.gov Bimetallic catalysts, such as Pd-Ni nanoparticles, have also been investigated for the selective hydrogenation of cyclopentadiene to cyclopentene. researchgate.net The addition of a second metal can modify the electronic properties and catalytic activity of the palladium, leading to improved selectivity. mdpi.com For instance, the in situ sulfidation of Pd/C has been shown to be an effective method for achieving chemoselective conjugate reduction by continuous hydrogenation. worktribe.com
Other metal catalysts, such as amorphous NiB/SiO2, have also been shown to be highly selective and stable for the hydrogenation of cyclopentadiene to cyclopentene. researchgate.net Furthermore, hexagonal δ-MoN nanocrystals have demonstrated high activity and selectivity in the hydrogenation of various functional groups. iphy.ac.cn
Table 2: Catalysts for Selective Hydrogenation
| Precursor | Catalyst | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Colloidal Palladium on Chelate Resin | Cyclopentene | 97.1% yield | oup.com |
| Cyclopentadiene | Amorphous NiB/SiO2 | Cyclopentene | 96-100% yield | researchgate.net |
| 2-Chloropropene | HyFlex 500 (Palladium catalyst) | Propylene | 26.0% yield | nii.ac.jp |
Cycloaddition Reactions in Cyclopentene Ring Formation
Cycloaddition reactions provide a powerful tool for constructing the cyclopentene ring itself, often with a high degree of stereocontrol. These reactions involve the joining of two or more unsaturated molecules to form a cyclic product.
A prominent example is the [3+2] cycloaddition reaction. nih.gov This method can be used to synthesize a variety of cyclopentene derivatives. nih.gov For instance, a photocatalyzed [3+2] cycloaddition between alkenes and vinyl diazo reagents using chromium or ruthenium catalysts has been described for the synthesis of various cyclopentenes. nih.gov This reaction proceeds through a radical cation intermediate. nih.gov Similarly, base-mediated [3+2] cycloadditions between 2-alkynyl-1,3-dithianes and sydnones can produce highly substituted pyrazole (B372694) derivatives, showcasing the versatility of this approach for forming five-membered rings. acs.org Another example is the [3+2] cyclization of β-chlorovinyl dithianes with α,β-unsaturated carbonyl compounds, which provides direct access to highly functionalized cyclopentenes. researchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is another fundamental reaction in organic synthesis for forming six-membered rings, but variations and related pericyclic reactions can also lead to five-membered ring systems. libretexts.org Furthermore, nucleophilic carbenes can undergo [4+1] cycloadditions with vinyl ketenes to produce highly substituted cyclopentenones. acs.org Other methods for cyclopentane synthesis include cobalt-catalyzed [2+2] cycloadditions and nickel-catalyzed reductive cocyclooligomerizations. organic-chemistry.org
[3+2] Cycloaddition Strategies for Cyclopentene Core Synthesis
[3+2] cycloaddition reactions represent a powerful and convergent approach for the synthesis of cyclopentene rings. nih.gov This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. These reactions are notable for their ability to construct complex molecular architectures with good control over regiochemistry and stereochemistry. nih.govbeilstein-journals.org
A variety of substrates can participate in these cycloadditions. For instance, phosphine-catalyzed [3+2] cycloadditions of allenes with enones have been developed. beilstein-journals.orgorganic-chemistry.org Similarly, electron-deficient olefins can react with 2,3-butadienoates or 2-butynoates in the presence of a phosphine (B1218219) catalyst to yield cyclopentene derivatives. beilstein-journals.org The use of chiral auxiliaries, such as Oppolzer's camphorsultam, on α-alkylated electron-deficient alkenes in reactions with alkynoates can lead to highly stereoselective [3+2] cycloadditions, affording cyclopentenes with all-carbon quaternary stereocenters. acs.org
Metal-free [3+2] annulation reactions have also been reported. For example, terminal alkynes can react with tertiary γ,δ-unsaturated aldehydes in an oxidative decarbonylative process to form cyclopentenes. organic-chemistry.org Furthermore, boronyl radicals can catalyze a broad-scope [3+2] cycloaddition between cyclopropanes and alkynes, providing an efficient and atom-economical route to cyclopentenes. organic-chemistry.org
Role of Vinyl Diazocompounds and Vinylazides in Cycloadditions
Vinyl diazocompounds and vinyl azides are versatile reagents in the synthesis of cyclopentene derivatives through cycloaddition reactions. nih.govrsc.orgrsc.org
Vinyl diazocompounds can act as three-carbon components in [3+2] cycloadditions. nih.gov Traditionally, their reactivity is harnessed through the formation of electrophilic metal carbene intermediates using catalysts based on rhodium, copper, or gold. nih.govworldscientific.com These carbenes then react with nucleophilic partners like enol ethers or indoles. nih.gov A newer approach involves photocatalysis with chromium or ruthenium complexes, which allows the vinyl diazo compound to act as a nucleophile, intercepting a radical cation intermediate formed from an electron-rich alkene. nih.gov This method has been shown to produce a variety of cyclopentenes with high diastereoselectivity. nih.gov The vinyl group of vinyldiazo compounds can also participate as a two-carbon unit in cyclizations where the diazo group is retained in the final product. researchgate.net
Vinyl azides are also valuable precursors in cycloaddition chemistry. rsc.orgrsc.org They can serve as a source of various reactive intermediates, including iminyl radicals and metal enaminyl radicals, which can participate in cycloadditions. rsc.org For instance, enantioselective copper(II)/BOX-catalyzed cycloadditions of vinyl azides have been developed. nih.gov In these reactions, α-aryl substituted vinyl azides can undergo an inverse-electron-demand hetero-Diels-Alder reaction with unsaturated keto esters to produce chiral azido (B1232118) dihydropyrans. nih.gov Alternatively, cyclohexenyl azides can participate in diastereoselective and enantioselective Diels-Alder reactions to yield azido octahydronaphthalenes. nih.gov A sequential copper-promoted [3+2] cycloaddition followed by an azide-nitrile cycloaddition has also been demonstrated for the synthesis of functionalized cyclopentene derivatives from vinyldiazo compounds and vinylazides. researchgate.net Furthermore, photoactivation of vinyl azides can generate nitrile ylides, which then undergo [3+2] cycloaddition reactions with dipolarophiles to form dihydropyrroles. nih.gov
Gold(I) and Copper(I) Catalysis in Cycloaddition Processes
Both Gold(I) and Copper(I) complexes are effective catalysts for cycloaddition reactions leading to cyclopentene derivatives.
Gold(I) catalysis is particularly effective in activating alkynes and allenes. sigmaaldrich.com Gold(I) complexes can catalyze formal [4+1] cycloadditions between 7-aryl-1,3,5-cycloheptatrienes and methylenecyclopropanes or cyclobutenes to form cyclopentenes. nih.gov In this process, gold(I) can play a triple catalytic role: isomerizing the methylenecyclopropane (B1220202) to a cyclobutene, generating a gold(I) carbene from the cycloheptatriene, and finally cleaving a C-C bond in the resulting bicyclo[2.1.0]pentane intermediate to yield the cyclopentene. nih.gov Gold(I) catalysts also facilitate the reaction of stabilized vinyldiazo compounds with styrenes to produce cyclopentene derivatives through a formal [3+2] cycloaddition. thieme-connect.com This is believed to proceed via a highly electrophilic alkenylgold carbene intermediate. thieme-connect.com Furthermore, gold(I) catalysis can be used in the cycloisomerization of 5-en-2-yn-1-yl acetates to form functionalized acetoxy bicyclo[3.1.0]hexenes, which can be converted to 2-cycloalkenones. organic-chemistry.org
Copper(I) catalysis is also prominent in cyclopentene synthesis. Copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkynes and alkenes, accelerated by visible light, provide access to a variety of aminated cyclopentene and cyclopentane derivatives. organic-chemistry.orgnih.gov This method is operationally simple and does not require additional ligands or bases. nih.gov The proposed mechanism involves the one-electron oxidation of the N-tosyl moiety via a transient Cu(II)-tosylamide complex, generating an N-centered radical. nih.gov Additionally, copper catalysts are used in sequential [3+2] cycloaddition/azide-nitrile cycloaddition reactions involving vinyldiazo compounds and vinylazides. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Gold(I) | 7-Aryl-1,3,5-cycloheptatrienes, Methylenecyclopropanes | Substituted Cyclopentenes | nih.gov |
| Gold(I) | Stabilized Vinyldiazo Compounds, Styrenes | Functionalized Cyclopentenes | thieme-connect.com |
| Copper(I) / Visible Light | N-Tosylcyclopropylamine, Alkynes/Alkenes | Aminated Cyclopentenes | organic-chemistry.orgnih.gov |
| Copper(I) | Vinyldiazo Compounds, Vinylazides | Fused Cyclopentene Derivatives | researchgate.net |
Cycloisomerization Methodologies
Cycloisomerization reactions provide an atom-economical pathway to cyclic compounds, including cyclopentenes, by rearranging acyclic precursors.
Palladium-Catalyzed Cycloisomerization of Dienes
Palladium complexes are highly effective catalysts for the cycloisomerization of dienes to form cyclopentene derivatives. Cationic palladium phenanthroline complexes, for example, can catalyze the cycloisomerization of functionalized 1,5- and 1,6-dienes. organic-chemistry.orgorganic-chemistry.org These reactions typically yield cyclopentenes with a trisubstituted olefin with good yield and selectivity. organic-chemistry.orgorganic-chemistry.org The mechanism is proposed to involve hydrometalation, intramolecular carbometalation, and subsequent β-hydride elimination steps. organic-chemistry.org
The reaction conditions and the nature of the palladium catalyst can influence the outcome of the cycloisomerization. For instance, a mixture of a (π-allyl)palladium complex and a non-coordinating borate (B1201080) salt can catalyze the cycloisomerization of 1,6-dienes in the presence of a hydrosilane to produce 1,2-disubstituted cyclopentenes. organic-chemistry.org The functional groups present in the diene substrate can also direct the course of the reaction, allowing for the divergent synthesis of different cyclic products. rsc.org Mechanistic studies have provided evidence for C-C bond formation occurring via intramolecular carbometalation of an alkyl olefin chelate complex. researchgate.net
| Palladium Catalyst System | Diene Substrate | Product | Reference |
| Cationic Palladium Phenanthroline Complexes | 1,5- and 1,6-Dienes | Trisubstituted Cyclopentenes | organic-chemistry.orgorganic-chemistry.org |
| (π-allyl)Pd(Cl)PCy₃ / NaB[3,5-C₆H₃(CF₃)₂]₄ | 1,6-Dienes | 1,2-Disubstituted Cyclopentenes | organic-chemistry.org |
Alternative Synthetic Routes and Precursor Transformations
Beyond cycloaddition and cycloisomerization, other synthetic strategies exist for accessing cyclopentene derivatives, including biocatalytic methods.
Biocatalytic Procedures for Cycloalkenecarboxylates
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral building blocks. A three-step biocatalytic process has been described for the conversion of cyclopentene- and cyclohexenecarboxylates into their corresponding chiral 3-oxoesters. rsc.orgmdpi.com
The key steps in this sequence are:
Allylic Hydroxylation : The starting cycloalkenecarboxylate undergoes allylic hydroxylation, a reaction carried out using entrapped resting cells of Rhizopus oryzae. rsc.orgmdpi.com
Alcohol Oxidation : The resulting allylic alcohol is then oxidized to an unsaturated ketone. This step is performed using a laccase/TEMPO system. rsc.orgmdpi.com
Alkene Reduction : Finally, an ene-reductase mediates the hydrogenation of the carbon-carbon double bond to yield the chiral 3-oxoester. rsc.org
This multistep, entirely biocatalytic procedure provides significant advantages in terms of selectivity and reduced environmental impact compared to traditional chemical methods. rsc.org
| Biocatalyst | Transformation | Substrate | Product | Reference |
| Rhizopus oryzae | Allylic Hydroxylation | Cyclopentenecarboxylates | Allylic Alcohols | rsc.orgmdpi.com |
| Laccase/TEMPO | Alcohol Oxidation | Allylic Alcohols | Unsaturated Ketones | rsc.orgmdpi.com |
| Ene-reductase | Alkene Reduction | Unsaturated Ketones | Chiral 3-Oxoesters | rsc.org |
Double Ring-Closing Condensation Approaches for Derivatives
The synthesis of functionalized cyclopentene rings is a cornerstone of modern organic chemistry, with ring-closing metathesis (RCM) being a particularly powerful and widely used method. researchgate.netwikipedia.org This transformation typically involves the intramolecular reaction of a diene, catalyzed by metal complexes like those based on ruthenium, to form a cycloalkene and a volatile byproduct such as ethylene (B1197577). wikipedia.org RCM is highly effective for creating 5- to 7-membered rings and has been instrumental in the synthesis of complex natural products and hydroxylated cyclopentene derivatives from chiral precursors. researchgate.netwikipedia.org
While standard RCM is ideal for forming a single ring from an acyclic diene precursor, the synthesis of more complex, fused-ring systems requires more advanced strategies. One such strategy is the double ring-closing condensation. This approach constructs polycyclic structures through a cascade of reactions where two new rings are formed sequentially or in a single pot.
A notable application of this concept, though not for a simple cyclopentene, is in the synthesis of 2,3,6,7-substituted anthracene (B1667546) derivatives. This methodology highlights the potential of a double ring-closing approach. The synthesis begins with a specially designed precursor, a protected 1,2,4,5-benzenetetracarbaldehyde. This molecule undergoes a double intermolecular Wittig reaction, followed by a deprotection step. The final key step is an intramolecular double ring-closing condensation reaction that yields the target anthracene structure. This sophisticated approach allows for the creation of challenging substitution patterns that are otherwise difficult to access.
Adapting such a double ring-closing condensation strategy to synthesize fused cyclopentene derivatives is a subject of research interest. The process would theoretically involve a precursor molecule with multiple reactive sites engineered to undergo two separate ring-closing events. For instance, a carefully designed poly-unsaturated substrate could undergo a primary ring-closing reaction to form the initial ethylcyclopentene core, followed by a second, independent cyclization event at a different part of the molecule to build a fused or spirocyclic structure. Traditional methods like aldol (B89426) condensations can also be employed sequentially to build and then close rings onto an existing carbocycle. baranlab.org The primary challenge in these approaches lies in the design and synthesis of the complex acyclic precursors and controlling the regioselectivity and stereoselectivity of the multiple cyclization steps. baranlab.org
Industrial-Scale Synthesis Protocols
The industrial production and application of cyclic olefins like this compound are primarily driven by their use as monomers in the synthesis of advanced polymers. mdpi.comenergy.gov Cyclic Olefin Copolymers (COCs) and Polymers (COPs) are amorphous thermoplastics with a valuable combination of properties, including high transparency, thermal stability, and low water absorption, making them suitable for high-tech applications in medical devices, optics, and packaging. mdpi.com The large-scale synthesis of these polymers often involves either the chain copolymerization of cyclic monomers (like norbornene) with ethene or the Ring-Opening Metathesis Polymerization (ROMP) of cyclic monomers, followed by hydrogenation. researchgate.net
While specific industrial-scale protocols for the synthesis of this compound itself are proprietary, public domain information, particularly from patents, provides insight into industrial processes involving its derivatives. These processes demonstrate how the compound is handled and converted on a large scale.
A relevant example is a patented method for producing cyclopentyl alkyl ether compounds from cyclopentene derivatives, including this compound. This process showcases a scalable protocol using a fixed-bed flow reactor, a common setup in industrial chemical production. In this process, a feed of the cyclopentene derivative and an alcohol is passed over a solid acid catalyst under controlled temperature and pressure to yield the corresponding ether.
The table below summarizes findings from experiments detailed in a patent for a related process converting cyclopentene to cyclopentyl methyl ether, illustrating typical industrial conditions. rsc.org
Table 1: Industrial Reaction Conditions for Cyclopentene Conversion
| Catalyst | Molar Ratio (CP:Methanol) | Temperature (°C) | Yield of Ether (%) | Unreacted CP Collection (%) |
|---|---|---|---|---|
| H-ZSM-5-type zeolite | 1:3 | 120 | 58.6 | 38.1 |
| H-ZSM-5-type zeolite | 1:3 | 150 | 65.4 | 30.1 |
| H-ZSM-5-type zeolite | 1:3 | 180 | 63.2 | 32.3 |
| γ-alumina | 1:3 | 150 | 0.1 | 96.1 |
| Hydrotalcite | 1:3 | 150 | 0.1 | 99.9 |
CP = Cyclopentene. Data demonstrates the efficiency of zeolite catalysts over others like γ-alumina or hydrotalcite for this type of etherification under flow conditions. rsc.org
This example illustrates that the industrial handling of cyclopentene derivatives involves well-understood chemical engineering principles, such as the use of heterogeneous catalysts in continuous flow systems to maximize yield and facilitate product separation. rsc.org Furthermore, the end-use products, such as COC-based materials, are fabricated into devices on a large scale using standard polymer processing techniques like injection molding and hot-embossing. mdpi.com
Reactivity and Reaction Mechanisms of 3 Ethylcyclopentene
Electrophilic Addition Reactions.ksu.edu.sauzh.ch
3-Ethylcyclopentene, a cyclic alkene, readily undergoes electrophilic addition reactions due to the presence of a carbon-carbon double bond. ksu.edu.sacymitquimica.com The π electrons of the double bond act as a nucleophile, attacking electrophilic species. unizin.org These reactions are fundamental to the chemical behavior of this compound and lead to the formation of a variety of saturated cyclopentane (B165970) derivatives.
Acid-Catalyzed Hydration to Cyclopentanols.cymitquimica.com
The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition reaction where a water molecule is added across the double bond to yield an alcohol. masterorganicchemistry.com This reaction typically requires a strong acid catalyst, such as sulfuric acid (H₂SO₄). pressbooks.pub
The initial step of the mechanism involves the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. youtube.combrainly.com The π electrons of the this compound attack a proton from the hydronium ion. youtube.com This protonation can occur at either of the two carbons of the double bond. However, the proton will preferentially add to the carbon atom that results in the formation of the more stable carbocation. masterorganicchemistry.com
In the case of this compound, protonation at the carbon atom not bearing the ethyl group leads to the formation of a tertiary carbocation, where the positive charge resides on the carbon atom bonded to the ethyl group. brainly.combrainly.com This tertiary carbocation is more stable than the alternative secondary carbocation that would be formed if protonation occurred at the other carbon. The stability of the tertiary carbocation is due to the electron-donating inductive effect and hyperconjugation of the alkyl groups attached to the positively charged carbon. brainly.com
Following the formation of the tertiary carbocation, a water molecule acts as a nucleophile and attacks the electrophilic carbocation. youtube.combrainly.com This results in the formation of a protonated alcohol, also known as an oxonium ion. brainly.comchegg.com
In the final step of the reaction, a water molecule in the solution acts as a base and deprotonates the oxonium ion. youtube.combrainly.com This step regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, 1-ethylcyclopentanol. brainly.comlibretexts.org
The acid-catalyzed hydration of this compound follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen substituents, and the halide (or hydroxyl group in this case) attaches to the carbon with more alkyl substituents. pressbooks.pubksu.edu.sa This regioselectivity is a direct consequence of the formation of the most stable carbocation intermediate. masterorganicchemistry.compressbooks.pub Therefore, the major product of the hydration of this compound is 1-ethylcyclopentanol. brainly.com
Halogenation and Hydrohalogenation Mechanisms.ksu.edu.sayoutube.comnptel.ac.inlibretexts.org
This compound also undergoes halogenation and hydrohalogenation reactions, which are other important classes of electrophilic additions.
In hydrohalogenation, an electrophilic hydrogen halide (such as HBr or HCl) adds across the double bond. ksu.edu.sa The mechanism is similar to acid-catalyzed hydration, involving the formation of a carbocation intermediate. unizin.org The reaction of this compound with HBr, for instance, would proceed via the more stable tertiary carbocation to yield 1-bromo-1-ethylcyclopentane as the major product, in accordance with Markovnikov's rule. unizin.orgmasterorganicchemistry.com
Halogenation involves the addition of a halogen molecule (like Br₂ or Cl₂) across the double bond. libretexts.org The mechanism for halogenation, such as the addition of bromine, is proposed to proceed through a cyclic bromonium ion intermediate. pearson.comchemguide.co.uk This intermediate is formed when the alkene's π electrons attack one of the bromine atoms, displacing the other as a bromide ion. pearson.com The resulting three-membered ring containing the positively charged bromine atom is then opened by the nucleophilic attack of the bromide ion. pearson.comchemguide.co.uk
The stereochemistry of these addition reactions is a crucial aspect. The hydrohalogenation of this compound, proceeding through a planar carbocation intermediate, generally results in a mixture of syn and anti addition products, meaning the hydrogen and halogen can add to the same or opposite faces of the cyclopentene (B43876) ring. masterorganicchemistry.commasterorganicchemistry.com This lack of stereoselectivity arises because the nucleophile (halide ion) can attack the planar carbocation from either side with nearly equal probability. masterorganicchemistry.com
In contrast, the halogenation of cyclic alkenes like cyclopentene typically results in anti-addition. nptel.ac.in The formation of the cyclic bromonium ion intermediate blocks one face of the original double bond. chemguide.co.uk Consequently, the nucleophilic bromide ion must attack from the opposite face (backside attack), leading to the two bromine atoms being on opposite sides of the cyclopentane ring in the final product, trans-1,2-dibromocyclopentane. pearson.comchemguide.co.uk This anti-addition is a stereospecific outcome dictated by the mechanism.
Comparative Reactivity with Related Cycloalkenes
The reactivity of this compound is influenced by the presence of the ethyl group, which introduces both steric and electronic effects. When compared to unsubstituted cyclopentene, the ethyl group in the 3-position can sterically hinder the approach of reagents to the double bond, potentially slowing down reaction kinetics. The ethyl group is an electron-donating group, which can influence the stability of intermediates formed during reactions. For instance, in electrophilic addition reactions, the electron-donating nature of the alkyl group can stabilize a carbocation intermediate.
In comparison to other substituted cycloalkenes, such as 1-ethylcyclopentene, the position of the substituent is crucial. In 1-ethylcyclopentene, the ethyl group is directly attached to one of the double-bonded carbons, which has a more significant electronic effect on the double bond itself. This can lead to differences in regioselectivity during addition reactions, as dictated by Markovnikov's rule. brainly.compressbooks.pub The tertiary carbocation that can be formed from 1-ethylcyclopentene is generally more stable than the secondary carbocation that would be formed from this compound if the electrophile adds to the other carbon of the double bond. brainly.com
The strain of the cyclopentene ring also plays a role in its reactivity. Five-membered rings have a moderate degree of angular strain. This ring strain can be a driving force for reactions that lead to a more stable, less strained product, such as ring-opening reactions. However, compared to smaller rings like cyclopropane (B1198618) and cyclobutane, cyclopentene is less prone to ring-opening and more commonly undergoes addition reactions at the double bond. alrasheedcol.edu.iq
Studies comparing the reactivity of various substituted cyclopentenes and other cycloalkenes often focus on reactions like bromination and dehydrochlorination. acs.orgnist.gov The relative rates of these reactions can provide quantitative data on the electronic and steric effects of different substituents. For example, the dehydrochlorination of chlorocyclopentane (B1362555) to form cyclopentene has been studied to understand the energetics of forming the double bond within the five-membered ring. nist.gov
Oxidation and Reduction Reactions
This compound, like other alkenes, is susceptible to oxidation at the carbon-carbon double bond. nist.gov The products of these reactions depend on the oxidizing agent and the reaction conditions.
Strong oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) can cause oxidative cleavage of the double bond. brainly.com This reaction breaks the cyclopentene ring and results in the formation of two carbonyl-containing functional groups. The specific products depend on the substitution pattern of the original alkene. For this compound, oxidative cleavage would lead to the formation of a dicarbonyl compound. brainly.comchegg.com Similarly, ozonolysis (reaction with ozone, O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) also results in oxidative cleavage to form carboxylic acids. smolecule.commasterorganicchemistry.comlibretexts.org
Milder oxidation conditions can lead to the formation of other oxygenated derivatives without breaking the ring. For example, reaction with cold, dilute potassium permanganate can result in the formation of a vicinal diol (a glycol), where two hydroxyl (-OH) groups are added across the double bond. ksu.edu.sa Another common method for dihydroxylation is the use of osmium tetroxide (OsO₄) followed by a reductive workup.
Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), is another important oxidative transformation. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can be a valuable intermediate for further synthetic transformations.
| Reagent(s) | Reaction Type | Primary Product(s) |
|---|---|---|
| Hot KMnO₄ | Oxidative Cleavage | Dicarbonyl compound |
| 1. O₃; 2. H₂O₂ | Oxidative Cleavage | Carboxylic acids |
| Cold, dilute KMnO₄ | Dihydroxylation | Vicinal diol |
| m-CPBA | Epoxidation | Epoxide |
The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. scribd.comlibretexts.org This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. pressbooks.pub Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orglibretexts.org The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst. pressbooks.pub
The product of the hydrogenation of this compound is ethylcyclopentane (B167899). nist.gov This reaction is a reduction because it increases the number of carbon-hydrogen bonds. libretexts.org The process is generally highly efficient, leading to a high yield of the corresponding alkane. The reaction is exothermic, and the heat released is known as the heat of hydrogenation. libretexts.org
Catalytic hydrogenation is a widely used reaction in organic synthesis due to its simplicity and high efficiency. The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst, where the addition of hydrogen atoms to the double bond occurs. libretexts.org
| Reactants | Catalyst | Product |
|---|---|---|
| This compound, H₂ | Pt, Pd, or Ni | Ethylcyclopentane |
Polymerization Behavior and Oligomerization
While addition polymerization of alkenes is common, the radical polymerization of cycloalkenes like this compound is less straightforward. The ring strain and the nature of the double bond within the ring affect its polymerizability. In general, cycloalkenes can be resistant to radical polymerization under conditions that are effective for linear alkenes. However, under specific conditions, such as high pressure and with suitable initiators, some degree of polymerization or oligomerization may occur. Research in this area often involves exploring the effects of different initiators and reaction conditions to overcome the inherent reluctance of cycloalkenes to undergo radical polymerization. ksu.edu.sa
This compound and related cyclic olefins can be used as monomers or co-monomers in the synthesis of specialty polymers and resins through mechanisms other than radical polymerization. cymitquimica.com One of the most significant methods for polymerizing cycloalkenes is Ring-Opening Metathesis Polymerization (ROMP). mdpi.comrsc.org ROMP is a powerful technique that utilizes transition metal catalysts, such as those based on ruthenium (Grubbs' catalysts) or tungsten, to open the cyclic monomer and form a linear polymer with double bonds in the backbone. mdpi.comgoogleapis.com
The properties of the resulting polymer can be tuned by the choice of monomer and catalyst. For instance, the copolymerization of functionalized cyclopentenes with other cyclic olefins can lead to polymers with specific functionalities and properties. rsc.org These polymers can have applications in advanced materials. ereztech.com
Ethylcyclopentadiene (B8645487), a related compound, dimerizes to form diethyldicyclopentadiene (B3031931), which is a key intermediate in the production of high-performance resins and specialty polymers. These materials often exhibit desirable properties such as thermal stability and mechanical strength. The polymerization of these types of monomers can lead to the formation of complex, cross-linked polymer networks.
Dimerization Pathways (e.g., Diethyldicyclopentadiene)
The dimerization of ethylcyclopentadiene isomers leads to the formation of diethyldicyclopentadiene. This process is analogous to the dimerization of cyclopentadiene (B3395910) to dicyclopentadiene (B1670491). Ethylcyclopentadiene, a substituted cyclopentadiene derivative, can undergo a Diels-Alder reaction where one molecule acts as the diene and another as the dienophile to form the dimer, diethyldicyclopentadiene. smolecule.com This dimer is a key intermediate in the production of high-performance resins and specialty polymers. The synthesis of diethyldicyclopentadiene can also be achieved through the thermal cracking of dicyclopentadiene to yield cyclopentadiene monomers, which are then reacted with ethylene (B1197577) or other reagents. smolecule.com Organometallic reactions also provide a pathway to diethyldicyclopentadiene. smolecule.com
Diethyldicyclopentadiene is an organic compound with the chemical formula C₁₄H₂₀ and exists as a mixture of isomers. ereztech.comereztech.com It is primarily used in the synthesis of specialty polymers, resins, and other advanced materials due to its reactive cyclopentadiene structure. ereztech.com
Transition Metal-Catalyzed Transformations
Transition metal catalysis plays a pivotal role in the functionalization of this compound, enabling a variety of transformations that are otherwise challenging. These catalysts facilitate reactions by activating otherwise inert bonds and controlling the stereochemistry and regiochemistry of the products.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, mediated by metal catalysts. wikipedia.org Ring-opening metathesis polymerization (ROMP) is a type of olefin metathesis where a cyclic olefin is converted into a polymer. magtech.com.cn
This compound can undergo ROMP to produce functional polyolefins. For instance, the ROMP of 3-substituted cyclooctenes, including those with ethyl groups, using Grubbs' catalyst proceeds with high regio- and stereoselectivity to yield polyoctenamers with high head-to-tail regioregularity and high trans-stereoregularity. nih.gov The selectivity of this process often increases with the size of the substituent. nih.gov Hydrogenation of the resulting polymer can produce materials analogous to linear low-density polyethylene (B3416737) (LLDPE). nih.gov
The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of a metal alkylidene with an alkene. wikipedia.orgharvard.edu This intermediate can then rearrange to form a new alkene and a new metal alkylidene, propagating the catalytic cycle. harvard.edu
Nickel and rhodium complexes are effective catalysts for the cyclization of dienes and other unsaturated systems. In the context of related structures, nickel-catalyzed cyclization of α,ω-dienes is a known method for forming five-membered rings. researchgate.net For example, the cyclization of 1,7-octadiene (B165261) using a cyclooctenyl-hexafluoroacetylacetonato nickel catalyst yields 2-methyl-3-ethylcyclopentene and 2-ethyl-3-methylcyclopentene. researchgate.net The mechanism is proposed to involve nickel hydride complexes as key intermediates. researchgate.net
Rhodium complexes are also utilized in cyclization reactions. For instance, enantioselective alkylation of 2-cyclopentenyl phenyl ether with ethylmagnesium bromide catalyzed by a chiral nickel complex can produce this compound with high enantiomeric excess (up to 94% ee). researchgate.net While this is an alkylation rather than a cyclization of a precursor to form the ring, it demonstrates the utility of transition metals in synthesizing chiral this compound.
C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups, simplifying synthetic routes and reducing waste. manchester.ac.ukumich.edu This approach is particularly valuable for the construction of complex molecules from simpler precursors. umich.edu
While specific studies focusing solely on the C-H functionalization of this compound are not extensively detailed in the provided results, the principles of transition metal-catalyzed C-H activation are broadly applicable. These reactions often involve a metal catalyst that selectively breaks a C-H bond and facilitates the formation of a new bond with a coupling partner. researchgate.netnih.gov For instance, palladium catalysts are known to be effective for the non-directed C-H functionalization of arenes, and this methodology can be extended to other transformations like olefination and carboxylation. nih.gov The site selectivity is often governed by a combination of steric and electronic factors. nih.gov
This compound can act as a ligand in the formation of organometallic complexes. For example, it can form diastereomeric platinum(II) complexes. iaea.org The enantiomers of this compound can coordinate to a platinum center, with each face of the double bond presenting a potential coordination site. iaea.org
The reactivity of organometallic complexes containing cyclopentadienyl-type ligands is a broad and significant area of research. acs.org The cyclopentadienyl (B1206354) ligand and its derivatives are ubiquitous in organometallic chemistry and are generally considered robust spectator ligands. acs.org However, under certain conditions, they can exhibit reactivity. For example, the Cp* ligand (pentamethylcyclopentadienyl) on an iridium complex has been shown to react with organolithium reagents. acs.org
Organolithium reagents, such as lithium;this compound, are strong nucleophiles and can participate in reactions like nucleophilic addition to carbonyl compounds. smolecule.com The formation of such organometallic reagents typically involves the reaction of the corresponding organic halide with the metal or a deprotonation step. britannica.comlibretexts.org
Interactive Data Tables
Table 1: Dimerization Product of Ethylcyclopentadiene
| Precursor | Dimerization Product | Chemical Formula | Key Application |
| Ethylcyclopentadiene | Diethyldicyclopentadiene | C₁₄H₂₀ | Intermediate for polymers and resins |
Table 2: Transition Metal-Catalyzed Reactions of Cyclopentene Derivatives
| Reaction Type | Substrate | Catalyst System | Product(s) | Key Findings | Reference |
| Ring-Opening Metathesis Polymerization | 3-Substituted Cyclooctenes | Grubbs' Catalyst | Polyoctenamers | High regio- and stereoselectivity nih.gov | nih.gov |
| Cyclization | 1,7-Octadiene | Cyclooctenyl-hexafluoroacetylacetonato nickel | 2-Methyl-3-ethylcyclopentene, 2-Ethyl-3-methylcyclopentene | Mechanism involves nickel hydride intermediates researchgate.net | researchgate.net |
| Asymmetric Alkylation | 2-Cyclopentenyl phenyl ether | Chiral Nickel Complex / EtMgBr | This compound | High enantioselectivity (up to 94% ee) researchgate.net | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool, providing granular insights into the molecular structure of 3-Ethylcyclopentene by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Applications for Structural Elucidation
Proton (¹H) NMR spectroscopy of this compound provides critical information for its structural confirmation through the analysis of chemical shifts and spin-spin coupling patterns. The spectrum reveals distinct signals for the different types of protons present in the molecule.
The vinyl protons on the carbon-carbon double bond are expected to resonate in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm, a characteristic range for alkenic protons. chemistrysteps.com The exact chemical shift is influenced by the substitution pattern of the double bond. Protons on sp³-hybridized carbons, such as those in the ethyl group and the cyclopentene (B43876) ring, appear in the upfield region, generally between 1.0 and 3.0 ppm. chemistrysteps.com
The methylene (B1212753) protons of the ethyl group (CH₂) typically exhibit a quartet splitting pattern due to coupling with the adjacent methyl (CH₃) protons. Conversely, the methyl protons appear as a triplet. The protons on the cyclopentene ring often display complex splitting patterns due to both geminal (two bonds) and vicinal (three bonds) coupling. libretexts.org The coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the ring's conformation. libretexts.org Typical vicinal coupling constants for protons on sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic CH =CH | ~5.5 - 5.8 | Multiplet | - |
| CH -CH₂CH₃ | ~2.3 - 2.6 | Multiplet | - |
| Ring CH ₂ | ~1.8 - 2.2 | Multiplet | - |
| Ethyl CH ₂ | ~1.4 - 1.7 | Quartet | ~7.0 |
| Ethyl CH ₃ | ~0.9 - 1.1 | Triplet | ~7.0 |
This table is illustrative and actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of this compound. bhu.ac.in Since the natural abundance of ¹³C is low (about 1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. bhu.ac.in
The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. bhu.ac.in The carbon atoms of the double bond in this compound are expected to resonate in the downfield region, typically between 120 and 140 ppm. chemguide.co.uklibretexts.org The sp³-hybridized carbons of the cyclopentene ring and the ethyl group will appear in the upfield region, generally between 10 and 50 ppm. bhu.ac.inlibretexts.org
The specific chemical shifts provide detailed information about the electronic environment of each carbon atom.
A representative ¹³C NMR data table for this compound is shown below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C =C | ~130 - 135 |
| C H-CH₂CH₃ | ~40 - 45 |
| Ring C H₂ | ~30 - 35 |
| Ethyl C H₂ | ~25 - 30 |
| Ethyl C H₃ | ~10 - 15 |
This table is illustrative and actual values may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques for Connectivity and Conformation
To further refine the structural assignment and investigate the conformation of this compound, advanced two-dimensional (2D) NMR techniques can be employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the vinylic protons to each other and to the adjacent allylic protons. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data can provide crucial information about the through-space proximity of different protons, which is essential for determining the conformation and stereochemistry of the molecule. For instance, correlations between the ethyl group protons and specific ring protons can help define the preferred orientation of the ethyl substituent. ipb.pt
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides complementary information to NMR for functional group identification and structural analysis.
Functional Group Identification via IR
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. wvu.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different types of bonds present.
C=C Stretch: The carbon-carbon double bond stretch in cyclic alkenes typically appears in the region of 1640-1680 cm⁻¹. libretexts.org
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond occurs at a higher frequency than that of saturated C-H bonds, typically above 3000 cm⁻¹, in the range of 3020-3100 cm⁻¹. libretexts.org
C-H Stretch (sp³): The C-H stretching vibrations of the ethyl group and the saturated part of the cyclopentene ring appear in the region of 2850-2960 cm⁻¹. libretexts.org
C-H Bend: The out-of-plane bending vibrations for the =C-H bonds can provide information about the substitution pattern of the alkene and are typically found in the 700-1000 cm⁻¹ region. libretexts.org
The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov
A summary of the expected key IR absorption bands for this compound is provided in the table below.
| Vibrational Mode | Position (cm⁻¹) | Intensity |
| =C-H Stretch | 3020 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C=C Stretch | 1640 - 1680 | Medium-Weak |
| C-H Bend | 700 - 1000 | Medium-Strong |
This table provides general ranges; specific peak positions can vary.
Molecular Vibrations and Crystal Structure Analysis by Raman
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. ksu.edu.sa While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in the polarizability of the molecule. upenn.edu
For this compound, the C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the high polarizability of the double bond. The C-C single bond stretching vibrations within the cyclopentene ring also provide signals in the Raman spectrum, which can offer insights into the ring's conformation. The study of low-frequency modes in the Raman spectrum can provide information about intermolecular vibrations, which is relevant for analyzing the crystal structure of the compound in the solid state. researchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography combined with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile organic compounds like this compound. semarakilmu.my This hyphenated technique leverages the separation power of gas chromatography with the sensitive detection and structural elucidation capabilities of mass spectrometry. nist.gov The National Institute of Standards and Technology (NIST) maintains reference data for this compound, including its electron ionization mass spectrum, which is foundational for its identification. mdpi.com
Upon entering a mass spectrometer and undergoing electron ionization (EI), a molecule like this compound is ionized to form a molecular ion (M+•). scribd.com This molecular ion, which for this compound corresponds to a mass-to-charge ratio (m/z) of 96.17, is energetically unstable and breaks apart into smaller, charged fragments. mdpi.comscribd.com The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.
The fragmentation of cycloalkenes is governed by established chemical principles. Key fragmentation pathways for this compound are predicted to involve:
Loss of the ethyl group: A primary and highly probable fragmentation involves the cleavage of the bond connecting the ethyl group to the cyclopentene ring. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 mass units) and the formation of a stable cyclopentenyl cation at m/z 67.
Ring-opening and subsequent fragmentation: The cyclopentene ring itself can undergo cleavage, leading to a variety of smaller fragment ions.
Loss of hydrogen atoms: The molecular ion and fragment ions can lose one or more hydrogen atoms, leading to clusters of peaks at m/z values just below the main fragments. scribd.com
Analysis of these patterns provides unambiguous structural information, allowing differentiation from isomers. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound, which is the benchmark for its identification. mdpi.com
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |
| 96 | [C₇H₁₂]⁺• | None | Molecular Ion (Parent Peak) |
| 67 | [C₅H₇]⁺ | •C₂H₅ | Loss of the ethyl group |
| Various smaller fragments | e.g., [C₄H₅]⁺, [C₃H₅]⁺ | Various | Products of ring cleavage and rearrangements |
This table is based on general fragmentation principles of cycloalkenes.
GC-MS is exceptionally well-suited for identifying individual components within complex samples, such as petroleum products and exhaust gases. scribd.comgssrr.org In this process, the gas chromatograph first separates the mixture into its constituent compounds based on their boiling points and interactions with the GC column. Each separated compound then enters the mass spectrometer for identification. This compound has been successfully identified as a component in gasoline and in the naphtha-like products derived from the thermal degradation of waste polyethylene (B3416737). gssrr.orgchemeo.com Its presence was confirmed by matching its retention time and the resulting mass spectrum against reference data. gssrr.org
For instance, in a detailed chromatographic analysis of a liquid gasoline sample, this compound was identified with a specific retention time, distinguishing it from dozens of other hydrocarbon components. scribd.comgssrr.org This capability is crucial in fields like petrochemical analysis and environmental monitoring. semarakilmu.my
Gas phase ion energetics involves the study of the energy required to form ions and for them to subsequently fragment. nist.gov This field provides fundamental thermodynamic data about molecules, such as their ionization energy and the heats of formation of various ions. nist.govresearchgate.net The NIST Chemistry WebBook lists available gas phase ion energetics data for this compound. mdpi.com This information is critical for theoretical chemistry and for developing a deeper understanding of the molecule's stability and reaction kinetics in the gas phase, which underpins the fragmentation patterns observed in mass spectrometry. nist.gov
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile hydrocarbon like this compound, gas chromatography is the most pertinent and widely used method.
Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. researchgate.net It is used to determine the purity of a sample and to analyze the composition of complex mixtures. gssrr.orgresearchgate.net The purity of a substance can be assessed by injecting a sample into a GC. lcms.cz Ideally, a pure sample will produce a single peak in the resulting chromatogram. The area of this peak relative to the total area of all peaks (including impurities) can be used to calculate the percent purity. lcms.cz
In mixture analysis, GC separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). researchgate.net Several studies have documented the GC analysis of this compound. It has been identified in gasoline and exhaust gas samples using a capillary column, where it elutes at a characteristic retention time under specific temperature programming conditions. scribd.comgssrr.orgresearchgate.net For example, one analysis of a gasoline sample used a temperature program ramping from 30°C to 180°C, successfully separating this compound from numerous other hydrocarbons. chemeo.com
Table 2: Example of GC System Conditions for Analysis of a Mixture Containing this compound
| Parameter | Condition | Reference |
| Instrument | Gas Chromatograph with FID detector | chemeo.com |
| Column | 100 m capillary Plot alumina (B75360) column | chemeo.com |
| Temperature Program | 30°C to 180°C at 5°C/min | chemeo.com |
| Application | Analysis of naphtha-like liquid from polyethylene pyrolysis | chemeo.com |
This table represents a specific application and conditions may vary based on the analytical goal.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that utilizes a liquid mobile phase and a solid stationary phase. It is particularly effective for separating non-volatile, thermally unstable, or polar compounds.
To date, specific applications of Liquid Chromatography for the analysis of this compound are not prominently featured in scientific literature. As a small, non-polar, and highly volatile hydrocarbon, this compound is an ideal candidate for Gas Chromatography. The conditions required for LC analysis, which involve dissolving the analyte in a liquid mobile phase, are less suitable for such volatile compounds. Therefore, GC and GC-MS remain the standard and preferred methods for the separation and analysis of this compound. While HPLC is used for some cycloalkene derivatives in specific synthetic contexts, its direct application to this compound itself is not a common analytical approach.
Elemental Analysis Methodologies
Elemental analysis is a cornerstone of chemical characterization, providing fundamental information about the elemental composition of a compound. For an organic molecule such as this compound, these techniques are crucial for verifying its empirical and molecular formula and for detecting the presence of any inorganic impurities.
Combustion Analysis for CHNS/O Content
Combustion analysis is a robust and widely used technique to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. ukm.my The method involves the complete combustion of a small, precisely weighed amount of the substance in a controlled environment with an excess of oxygen. thermofisher.com This process converts the elemental constituents into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced to N2. thermofisher.com These gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector (TCD). ukm.my Oxygen content is typically determined separately by pyrolysis in an oxygen-free environment. iastate.edu
For this compound, with a molecular formula of C7H12, the theoretical elemental composition can be calculated based on its molar mass. nih.gov Combustion analysis would be employed to experimentally verify these theoretical percentages, thus confirming the purity and identity of the synthesized or isolated compound. Any significant deviation from the expected values could indicate the presence of impurities or an incorrect structural assignment.
Below is a hypothetical data table illustrating the expected results from a combustion analysis of a pure this compound sample.
Table 1: Theoretical vs. Illustrative Experimental Elemental Composition of this compound (C7H12)
| Element | Theoretical Mass % | Illustrative Found Mass % |
|---|---|---|
| Carbon (C) | 87.42% | 87.35% |
| Hydrogen (H) | 12.58% | 12.61% |
| Nitrogen (N) | 0.00% | <0.1% |
| Sulfur (S) | 0.00% | <0.1% |
Note: The "Illustrative Found Mass %" values are hypothetical and represent what would be expected from an experimental analysis of a high-purity sample. The instrument's accuracy is typically within ±0.3%. iastate.edu
Inductively Coupled Plasma (ICP) Methods for Trace Elements
While combustion analysis quantifies the major organic elements, Inductively Coupled Plasma (ICP) based methods are employed to detect and quantify trace and ultra-trace level elemental impurities. eag.comazomining.com These techniques, primarily ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are exceptionally sensitive and can identify a wide array of elements, often at concentrations in the parts per million (ppm) to parts per trillion (ppt) range. eag.comnih.gov
The methodology involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). unine.ch The intense heat atomizes and ionizes the elements within the sample. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. mdpi.com In ICP-MS, the ions generated in the plasma are guided into a mass spectrometer, where they are separated by their mass-to-charge ratio, allowing for isotopic identification and quantification with extremely low detection limits. nih.gov
For a compound like this compound, which may be synthesized using metallic catalysts or could be contaminated during production and storage, ICP analysis is vital for quality control. eag.com The sample would first undergo a digestion process, typically using strong acids, to break down the organic matrix and bring the trace elements into a liquid solution suitable for introduction into the plasma. unine.ch This analysis can ensure the final product meets stringent purity requirements for various applications.
The following table provides an illustrative example of trace element analysis results for a this compound sample, showing hypothetical concentrations of common metallic impurities.
Table 2: Illustrative ICP-MS Analysis of Trace Elements in this compound
| Element | Method | Illustrative Concentration (µg/kg or ppb) |
|---|---|---|
| Aluminum (Al) | ICP-MS | 5.2 |
| Iron (Fe) | ICP-MS | 10.8 |
| Copper (Cu) | ICP-MS | 2.5 |
| Lead (Pb) | ICP-MS | <1.0 |
| Zinc (Zn) | ICP-MS | 8.1 |
Note: These values are hypothetical and represent potential trace contaminants that could be monitored in a high-purity organic sample.
X-ray Diffraction and Scattering Studies for Structural Insights
X-ray diffraction (XRD) and scattering techniques are powerful analytical methods used to elucidate the atomic and molecular structure of materials. While most commonly associated with crystalline solids, specialized X-ray scattering techniques can also provide structural information about liquids and amorphous solids.
For a compound like this compound, which is a liquid at room temperature, standard single-crystal XRD is not applicable. However, if the compound could be crystallized at low temperatures, single-crystal XRD would provide the most definitive structural information. This technique involves directing a beam of X-rays onto a single crystal of the material. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, researchers can determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational details.
In the absence of a suitable single crystal, X-ray scattering from a liquid sample can still yield valuable structural information. Liquid X-ray scattering produces a more diffuse pattern compared to the sharp spots from a single crystal. This pattern arises from the short-range-order correlations between molecules in the liquid state. Analysis of the liquid scattering data can provide information about average intermolecular distances and the general packing of the molecules.
Although no specific X-ray diffraction or scattering studies focused solely on this compound are prominently available in the literature, the principles of the technique would apply. If a crystalline derivative of this compound were synthesized, XRD would be an invaluable tool for confirming its structure. For instance, in the synthesis of novel materials derived from ethylcyclopentene, XRD is often a critical step in characterizing the final product. mdpi.com
The table below outlines the type of structural parameters that could be obtained from a hypothetical single-crystal X-ray diffraction study of a crystalline derivative of this compound.
Table 3: Hypothetical Structural Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry group of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 6.2, c = 10.1 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |
| C=C bond length (Å) | The distance between the double-bonded carbons in the ring. | 1.34 Å |
| C-C bond length (Å) | The average distance between single-bonded carbons. | 1.53 Å |
Note: The values in this table are purely illustrative and based on typical measurements for similar cyclic organic molecules.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-ethylcyclopentene at a molecular level. These calculations, based on the principles of quantum mechanics, provide a framework for analyzing its electronic structure and predicting its energetic properties.
Electronic Structure and Bonding Analysis
Quantum chemical calculations are used to model the electronic structure of this compound. These methods determine the distribution of electrons within the molecule, which is crucial for understanding its chemical bonds and reactivity. The analysis of molecular orbitals, derived from these calculations, helps in identifying the regions of the molecule that are electron-rich or electron-deficient, thereby predicting how it will interact with other chemical species. The carbon-carbon double bond in the cyclopentene (B43876) ring is a key feature of its electronic structure, making it a site of high electron density and a primary location for chemical reactions.
Thermochemical Data Derivations (e.g., Enthalpy of Reaction)
Quantum chemical calculations are also employed to derive important thermochemical data for this compound, such as its enthalpy of formation and enthalpy of reaction. nist.gov The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. opentextbc.ca For this compound, this value provides a measure of its intrinsic stability.
The enthalpy of reaction (ΔrH°) for reactions involving this compound can be calculated using the enthalpies of formation of the reactants and products. deshbandhucollege.ac.inyoutube.com This information is vital for predicting the heat released or absorbed during a chemical transformation and for understanding the feasibility and energetics of various reaction pathways. vdoc.pub For instance, the enthalpy of hydrogenation of this compound to ethylcyclopentane (B167899) can be computationally determined, providing insight into the stability of the double bond.
Below is an interactive table summarizing key thermochemical data for this compound.
| Data Type | Value | Units |
| Enthalpy of Formation (gas, 298.15 K) | -39.8 ± 1.2 | kJ/mol |
| Enthalpy of Hydrogenation (gas, 298.15 K) | -111.5 ± 0.8 | kJ/mol |
| Data sourced from the NIST Chemistry WebBook. nist.gov |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying the properties and reactivity of molecules like this compound.
Geometry Optimization and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound through a process called geometry optimization. researchgate.netnih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net For this compound, this includes optimizing bond lengths, bond angles, and dihedral angles to find its most stable conformation.
Conformational analysis using DFT explores the different spatial arrangements of the ethyl group relative to the cyclopentene ring. This analysis helps to identify the various conformers of the molecule and their relative energies, providing a deeper understanding of its structural flexibility.
Reaction Coordinate Diagrams and Transition State Calculations
DFT is used to map out the energy profile of a chemical reaction, creating a reaction coordinate diagram. researchgate.netresearchgate.net This diagram illustrates the energy changes that occur as reactants are converted into products, passing through a high-energy transition state. visualizeorgchem.com
For reactions involving this compound, such as addition reactions to the double bond, DFT can be used to calculate the structure and energy of the transition state. sioc-journal.cn The transition state is a critical point on the reaction pathway that determines the activation energy and, consequently, the rate of the reaction. scielo.br By locating the transition state, chemists can gain insights into the detailed mechanism of the reaction. sioc-journal.cnresearchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling, particularly using DFT, plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. core.ac.ukiosrjournals.org By simulating the reaction at a molecular level, researchers can investigate different possible pathways and identify the most likely mechanism.
For example, in the acid-catalyzed hydration of this compound, computational modeling can be used to study the formation of the carbocation intermediate and the subsequent attack by a water molecule. These models can help to explain the regioselectivity and stereoselectivity of the reaction, providing a level of detail that is often difficult to obtain through experimental methods alone. The insights gained from these computational studies are invaluable for designing new reactions and catalysts with improved efficiency and selectivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, including conformational changes, diffusion, and interactions with other molecules. researchgate.netresearchgate.net
While specific molecular dynamics simulations focusing exclusively on this compound are not prominent in the literature, the methodology is widely applied to small molecules and hydrocarbon systems. For instance, MD simulations are used to understand the behavior of small molecules like butane (B89635) and pentane, including the analysis of torsion angles and the calculation of the potential of mean force. researchgate.net These principles are directly applicable to studying the conformational dynamics of the ethyl group and the puckering of the cyclopentene ring in this compound.
Reactive molecular dynamics (ReaxFF MD) simulations have been employed to investigate the initial combustion mechanisms of cyclopentane (B165970) and cyclopentene. researchgate.net These simulations can track chemical reactions, providing insights into the formation of intermediates and reaction pathways under high-temperature conditions. researchgate.net Such an approach applied to this compound would be invaluable for understanding its behavior as a fuel component or in pyrolysis environments.
In other fields, MD simulations are used to study the interactions of cyclopentene-containing molecules with biological systems. For example, simulations have been used to investigate peptide-derived compounds containing a cyclopentene ring to understand their conformational flexibility and interactions within protein active sites. nih.gov Similarly, MD simulations have been performed on cyclopentene derivatives of fullerenes for applications in organic photovoltaics. nanomeghyas.ir These studies showcase the versatility of MD simulations in exploring the dynamic behavior of molecules containing the cyclopentene scaffold in various environments. The general principles and computational tools used in these studies are readily adaptable to investigate the molecular dynamics of this compound. researchgate.netresearchgate.net
Applications in Advanced Materials Science and Catalysis
Monomer in Specialty Polymer and Resin Production
While the direct polymerization of 3-ethylcyclopentene is not extensively documented in publicly available literature, the polymerization of functionalized cyclopentene (B43876) derivatives is a well-established method for producing specialty polymers. rsc.orgresearchgate.netresearchgate.net The principles of these polymerization techniques, particularly ring-opening metathesis polymerization (ROMP), can be applied to understand the potential of this compound as a monomer. The polymerization of cycloolefins like 3-methylcyclopentene (B105217) has been demonstrated to yield polymers with unique properties. researchgate.net
The synthesis of high-performance polymers often involves the use of cyclic olefin monomers in ROMP. mdpi.com This technique allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org For instance, the ROMP of ester-functionalized cyclopentenes has been shown to produce polyolefins with tailored properties. rsc.orgresearchgate.net The ethyl group in this compound could influence the polymerization process and the final properties of the polymer, such as its thermal stability and mechanical strength. The development of high-performance cyclic olefin polymers with ester groups via ROMP highlights the potential for creating advanced materials from functionalized cyclopentene monomers. mdpi.com
The table below illustrates the types of functional groups that have been incorporated into cyclopentene monomers for the synthesis of specialty polymers, suggesting the potential for similar applications with this compound.
| Functional Group | Polymerization Method | Resulting Polymer Properties |
| Ester | ROMP | Functionalized polyolefins with tunable thermal behavior. rsc.orgresearchgate.net |
| Hydroxyl | ROMP | Precursors to poly(vinyl alcohol) (PVA) copolymers. researchgate.net |
| Alkyl (e.g., Methyl) | Cationic and Ziegler-Natta | Partially crystalline polymers with varying melting points. researchgate.net |
The incorporation of functionalized monomers, such as derivatives of cyclopentene, is a key strategy in the development of advanced materials. nih.gov These materials can have applications in various high-tech industries due to their unique properties. Polymers derived from cyclopentenes are noted for their rubber-like elasticity and potential for recyclability. researchgate.net The ethyl substituent in this compound could be leveraged to fine-tune these properties, leading to the development of new elastomers or thermoplastic elastomers with specific performance characteristics. Research into the equilibrium polymerization of cyclopentene derivatives indicates that control over the monomer structure is crucial for achieving desired material properties. kennemurgroup.com
Precursor in Organometallic Synthesis
While this compound itself is a stable cyclic olefin, its deprotonated form, the ethylcyclopentadienyl anion, is a highly valuable ligand in organometallic chemistry. nitrkl.ac.inresearchgate.net This anion is iso-electronic and iso-structural with the widely used cyclopentadienyl (B1206354) anion, but the presence of the ethyl group provides distinct electronic and steric characteristics. illinois.edu
The ethylcyclopentadienyl ligand, derived from a precursor like this compound, can be used to synthesize a wide array of transition metal complexes. acs.orgacs.orgjku.at These complexes are often employed as catalysts or pre-catalysts in a variety of organic transformations. acs.orgresearchgate.netrsc.orgrsc.org The ethyl group can influence the solubility, stability, and catalytic activity of the metal center. For example, chiral cyclopentadienyl metal complexes have been successfully used in asymmetric catalysis. researchgate.netdntb.gov.ua The synthesis of metal complexes with functionalized cyclopentadienyl ligands is a significant area of research aimed at developing new and more efficient catalysts. acs.orgacs.org
The following table provides examples of metals that form complexes with cyclopentadienyl-type ligands and their catalytic applications, which could be extended to complexes containing the ethylcyclopentadienyl ligand.
| Metal | Ligand Type | Catalytic Application |
| Ruthenium (Ru) | Cyclopentadienyl | C-H functionalization, transfer hydrogenation. jku.at |
| Cobalt (Co) | Cyclopentadienyl | [2+2+2] cycloadditions. researchgate.net |
| Iron (Fe) | Cyclopentadienyl | Various redox-based catalytic cycles. jku.at |
| Rare-earth metals | Cyclopentadienyl | Hydroamination, hydrosilylation. acs.org |
Organometallic compounds containing ethylcyclopentadienyl ligands have been utilized as precursors in thin film deposition techniques such as Atomic Layer Deposition (ALD), a process closely related to Chemical Vapor Deposition (CVD). For instance, bis(ethylcyclopentadienyl)manganese (B6353895) is used as a precursor for the ALD of manganese oxide (MnO) thin films. iaea.orgresearchgate.net Similarly, (2,4-dimethyloxopentadienyl)(ethylcyclopentadienyl)ruthenium has been employed for the ALD of ruthenium (Ru) thin films. rsc.org The volatility and thermal stability of these precursors are critical for successful film deposition, and the ethyl group on the cyclopentadienyl ring plays a role in tuning these properties.
Role in Catalytic System Development
The development of new catalytic systems often relies on the rational design of ligands to control the reactivity of a metal center. nih.govresearchgate.netmdpi.com The ethylcyclopentadienyl ligand, accessible from precursors such as this compound, offers a platform for tuning the performance of catalysts. The electron-donating nature of the ethyl group can increase the electron density at the metal center, which can, in turn, influence the catalytic cycle. Furthermore, the steric bulk of the ethyl group can affect the substrate selectivity of the catalyst. The development of bifunctional organoborane catalysts and other advanced catalytic systems demonstrates the ongoing innovation in this field. chinesechemsoc.org The catalytic transformation of biomass-derived molecules into valuable chemicals is an area where catalysts based on cyclopentene derivatives could find application. acs.orgresearchgate.net
Ligand Design for Asymmetric Catalysis
While not extensively used as a foundational scaffold for chiral ligands, the synthesis of enantiomerically enriched this compound itself provides a valuable case study in the performance and design of specific ligand architectures for asymmetric catalysis. The successful synthesis of chiral this compound is highly dependent on the choice of the chiral ligand that imparts stereoselectivity to the catalytic system.
In the context of nickel-catalyzed asymmetric alkylation of 1,3-cyclopentadiene, specific chiral phosphine (B1218219) ligands have been demonstrated to be effective. For instance, the use of a catalyst system comprising a nickel source and a chiral aminophosphine (B1255530) ligand derived from (S)-1-phenylethylamine has shown success in producing (S)-3-ethylcyclopentene. The structure of the ligand, particularly the nature of the substituents on the phosphorus atom and the chiral amine backbone, is critical in determining the enantiomeric excess (ee) of the product.
Key research findings indicate that ligands with bulkier substituents on the phosphorus atom tend to provide higher enantioselectivity. This is attributed to the increased steric hindrance around the metal center, which more effectively directs the incoming substrate to a specific orientation, leading to the preferential formation of one enantiomer.
The following table summarizes the performance of different chiral ligands in the asymmetric synthesis of this compound.
| Ligand/Catalyst System | Alkylating Agent | Product | Enantiomeric Excess (ee) |
| Ni(acac)₂ / (S)-Aminophosphine | Et₂Al(OEt) | (S)-3-Ethylcyclopentene | 80% |
Data sourced from relevant research literature.
This data underscores the critical role of ligand design in achieving high enantioselectivity in the synthesis of chiral molecules like this compound.
Substrate for Exploring Novel Catalytic Transformations
This compound serves as a valuable substrate for probing the efficacy and selectivity of novel catalytic transformations, particularly in the realm of enantioselective synthesis. The presence of a chiral center and a reactive double bond within a cyclic framework makes it an ideal model system for testing new catalytic methodologies.
A significant area of research has been the nickel-catalyzed enantioselective alkylation of 1,3-cyclopentadiene to produce chiral 3-alkylcyclopentenes, including this compound. This reaction has been instrumental in demonstrating the potential of certain catalyst systems to achieve high levels of stereocontrol.
Detailed research has shown that the reaction proceeds via an intermediate where the cyclopentadienyl ring is coordinated to the nickel center. The chiral ligand, bound to the nickel, then directs the addition of the ethyl group from an ethylaluminum reagent to one of the two enantiotopic positions of the cyclopentadienyl ring, leading to the formation of optically active this compound.
The enantioselectivity of this transformation is highly sensitive to the reaction conditions, including the choice of solvent, temperature, and the specific structure of the chiral ligand employed. For example, studies have demonstrated that the enantiomeric excess of the resulting this compound can be significantly influenced by the electronic and steric properties of the chiral aminophosphine ligand used in the nickel catalyst system.
The table below presents research findings from the enantioselective synthesis of this compound, highlighting the impact of the catalyst system on the outcome of the reaction.
| Catalyst Precursor | Chiral Ligand | Cocatalyst | Product | Enantiomeric Excess (ee) |
| [Ni(C₃H₅)Br]₂ | (S)-Aminophosphine | Et₂Al(OEt) | (S)-3-Ethylcyclopentene | 80% |
Data represents findings from foundational studies in the field.
These findings illustrate the utility of this compound as a benchmark substrate for evaluating and optimizing new asymmetric catalytic methods. The insights gained from these studies contribute to the broader understanding of catalytic mechanisms and the rational design of more efficient and selective catalysts for the synthesis of complex chiral molecules.
Environmental Transformation Pathways and Fate Studies
Mechanistic Investigations of Degradation Pathways
The environmental persistence and transformation of 3-ethylcyclopentene are governed by a combination of abiotic and biotic degradation mechanisms. These processes determine the compound's fate and potential impact on various environmental compartments.
Abiotic Degradation Mechanisms (e.g., Photo-oxidation, Hydrolysis)
Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, a volatile organic compound (VOC), photo-oxidation is a primary degradation pathway in the atmosphere. ionscience.com
Photo-oxidation: This process is initiated by sunlight and involves reactions with highly reactive species in the troposphere, most notably the hydroxyl radical (•OH). wikipedia.org The reaction of VOCs like this compound with hydroxyl radicals is often the first and rate-determining step in their atmospheric removal. wikipedia.org Ground-level ozone is formed through a complex series of gas-phase reactions involving the interaction of VOCs and nitrogen oxides (NOx) in the presence of sunlight. ucr.edu The double bond in the cyclopentene (B43876) ring makes it susceptible to attack by ozone in a process called ozonolysis. nptel.ac.inmasterorganicchemistry.com This reaction cleaves the carbon-carbon double bond, leading to the formation of carbonyl compounds. masterorganicchemistry.com The initial reaction with ozone forms an unstable primary ozonide, which then rearranges to a more stable ozonide. nptel.ac.in This ozonide can be further reduced to form aldehydes or ketones. nptel.ac.inmasterorganicchemistry.com
The general scheme for the photo-oxidation of alkenes involves the addition of the hydroxyl radical to the double bond, forming a radical intermediate. This intermediate then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions, leading to the formation of various oxygenated products and contributing to the formation of photochemical smog. ionscience.comcopernicus.org
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. encyclopedia.pub While crucial for the degradation of some polymers like polyesters, there is limited specific information available in the searched literature directly detailing the hydrolysis of this compound as a significant environmental degradation pathway. encyclopedia.pubtarc.edu.my Generally, alkenes are not readily hydrolyzed under typical environmental pH and temperature conditions without the presence of a strong acid catalyst.
Biotic Degradation Pathways (e.g., Microbial Decomposition)
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. taylorfrancis.com The biodegradation of hydrocarbons, including cyclic alkenes like this compound, is a key process in their removal from contaminated environments. enviro.wikinih.gov
Microbial Decomposition: Numerous microorganisms, including bacteria, fungi, and algae, are capable of degrading hydrocarbons. enviro.wikinih.gov The susceptibility of hydrocarbons to microbial attack generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov Cyclic alkenes are noted as being relatively recalcitrant to biodegradation. biomedgrid.com
The initial step in the aerobic degradation of alkenes involves the action of oxygenase enzymes, which introduce molecular oxygen into the hydrocarbon molecule. enviro.wiki This leads to the formation of alcohols, which can be further oxidized to aldehydes, ketones, and eventually fatty acids that enter the central metabolic pathways of the microorganisms, such as the Krebs cycle. enviro.wikiresearchgate.net For cyclic hydrocarbons, co-metabolism by mixed microbial cultures is a common degradation mechanism. researchgate.net
The process of microbial degradation can be summarized in three main stages:
Biodeterioration: The initial surface degradation of the compound by biofilms formed by microorganisms. frontiersin.org
Biofragmentation: The breakdown of the polymer into smaller fragments. frontiersin.org
Biodegradation: The mineralization of the fragments into carbon dioxide, water, and inorganic compounds. nih.govfrontiersin.org
Studies have shown that microbial consortia derived from various environments can metabolize alkenes of different chain lengths. asm.org Families of bacteria such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae have been identified as being capable of alkene biodegradation. asm.org The presence of nutrients like nitrogen and phosphorus can enhance the rate of microbial degradation. enviro.wiki
Analytical Methodologies for Environmental Monitoring (Focus on Detection)
The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and understanding its fate. As a volatile organic compound (VOC), specific analytical techniques are employed for its detection in matrices such as air, water, and soil. ionscience.com
The most common and established method for the analysis of VOCs, including this compound, is Gas Chromatography (GC) coupled with a suitable detector. mdpi.comgcms.cz
Sample Preparation:
Air Samples: Collection and preconcentration are generally required due to low concentrations. nih.gov This can be achieved using adsorbent tubes (e.g., Tenax) or in stainless steel canisters. gcms.cznih.govnutechinst.com Thermal desorption is then used to release the trapped VOCs for GC analysis. mdpi.comgcms.cz
Water and Soil Samples: Techniques like purge-and-trap or headspace analysis are used to extract the volatile compounds from the sample matrix before introduction into the GC system. nih.gov Solvent extraction is another, though less frequent, method. mdpi.comnih.gov
Detection Methods:
Mass Spectrometry (MS): GC-MS is a powerful technique that provides both separation and identification of compounds based on their mass spectra. gcms.cznutechinst.com It is widely used for the analysis of complex environmental samples. core.ac.uk
Flame Ionization Detector (FID): FID is a robust and widely used detector for hydrocarbons. core.ac.ukfoobot.io It provides quantitative data based on the ionization of the compounds in a hydrogen flame. foobot.io
Photoionization Detector (PID): PIDs are sensitive detectors for a wide range of VOCs, particularly aromatic hydrocarbons. mdpi.comfoobot.io They use ultraviolet light to ionize the gas molecules. foobot.io
The United States Environmental Protection Agency (USEPA) Method TO-15 is a standard method for the determination of VOCs in air collected in canisters, followed by GC/MS analysis. gcms.cznutechinst.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation and characterization of individual compounds. core.ac.uknemc.us
Table 1: Common Analytical Techniques for this compound Detection
| Analytical Technique | Detector | Sample Matrix | Key Features |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Air, Water, Soil | Provides definitive identification and quantification. gcms.cznutechinst.com |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Air, Water, Soil | Robust and provides good quantitative results for hydrocarbons. core.ac.ukfoobot.io |
| Gas Chromatography (GC) | Photoionization Detector (PID) | Air | High sensitivity for many VOCs, including unsaturated compounds. mdpi.comfoobot.io |
| Comprehensive 2D GC (GCxGC) | FID or MS | Complex Samples (e.g., petroleum products) | Enhanced separation for complex mixtures. core.ac.uknemc.us |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
Future research into the synthesis of 3-ethylcyclopentene and its functionalized analogues will likely concentrate on enhancing efficiency, stereoselectivity, and functional group tolerance. While classical methods such as the alkylation of cyclopentadiene (B3395910) are established, emerging strategies are being explored for the broader class of cyclopentene (B43876) derivatives, which could be adapted for this compound. smolecule.com
Key areas of development include:
Catalytic Cycloadditions: Formal [3+2] cycloadditions using vinyldiazo compounds or other three-carbon synthons are a powerful method for constructing the cyclopentene core. semanticscholar.org Future work may focus on developing new catalysts that can control the regioselectivity and stereoselectivity of these reactions to directly install substituents like the ethyl group. Gold-catalyzed transformations have shown promise in synthesizing borylated cyclopentene derivatives, a strategy that could be adapted for ethyl-substituted variants. semanticscholar.org
Ring-Closing Metathesis (RCM): RCM is a versatile technique for forming cyclic alkenes. smolecule.com Research is ongoing to develop highly active and robust catalysts, such as advanced ruthenium complexes, that can tolerate a wider range of functional groups and operate under milder conditions. kaist.ac.krnih.gov
Asymmetric Synthesis: The creation of optically active this compound is a significant goal. Asymmetric hydroboration has been used to resolve racemic mixtures of this compound, yielding optically active products. researchgate.net Future routes may explore enantioselective catalytic methods to produce single-enantiomer this compound directly, avoiding resolution steps.
C-H Functionalization: Direct C-H functionalization of simpler precursors represents an atom-economical approach. While challenging, the development of catalysts capable of selectively activating and functionalizing C-H bonds on a cyclopentane (B165970) or cyclopentadiene scaffold could provide a direct route to this compound and its derivatives. semanticscholar.org
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalytic [3+2] Cycloaddition | Transition Metals (e.g., Gold, Rhenium) | High efficiency and potential for stereocontrol in forming the cyclopentene ring. semanticscholar.org | Development of ligands and catalysts for regioselective and enantioselective ethyl group incorporation. semanticscholar.org |
| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs catalysts) | High functional group tolerance and applicability to complex substrates. kaist.ac.kr | Designing next-generation catalysts for low-strain precursors and improved efficiency. kaist.ac.krnih.gov |
| Asymmetric Hydroboration | Chiral Borane Reagents (e.g., Diisopinocampheylborane) | Kinetic resolution of racemic mixtures to obtain enantioenriched this compound. researchgate.net | Exploring catalytic, enantioselective versions of the reaction. |
| Alkylation of Cyclopentadiene | Organolithium reagents / Ethyl halides | Direct and established route to the precursor, ethylcyclopentadiene (B8645487). smolecule.com | Improving yields and minimizing isomer formation through optimized reaction conditions. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research is expected to employ a combination of kinetic studies, isotopic labeling, and advanced spectroscopic techniques to probe reaction intermediates and transition states.
Emerging areas of mechanistic investigation include:
Metathesis Reactions: While the general Chauvin mechanism for olefin metathesis is well-accepted, the specific nuances for low-strain substrates like this compound, especially in ring-opening metathesis polymerization (ROMP), require further study. caltech.edu Investigations into catalyst initiation rates, the reversibility of reaction steps, and the influence of the ethyl substituent on polymerizability are needed. caltech.edunih.gov
Asymmetric Catalysis: In copper-catalyzed asymmetric cyclizations that form cyclopentene rings, novel mechanisms involving endocyclic copper carbenes and remote stereocontrol have been proposed. rsc.org Future studies could explore if similar non-traditional mechanistic pathways are operative in reactions involving this compound, particularly in the context of asymmetric C-H functionalization or cycloadditions.
C-H Activation Pathways: For reactions involving C-H functionalization, distinguishing between different mechanistic pathways—such as radical-polar crossover, reductive elimination from a high-valent metal center, or concerted metalation-deprotonation—is a key research goal. nih.govacs.org Understanding these pathways will be essential for developing selective methods to functionalize the this compound scaffold.
Expansion of Catalytic Applications
The unique structure of this compound makes it an attractive substrate and ligand in various catalytic processes. Research is trending towards leveraging its properties in asymmetric catalysis and polymerization.
Asymmetric Transformations: Racemic this compound has been successfully used in kinetic resolution via asymmetric hydroboration, demonstrating its potential in stereoselective synthesis. researchgate.net Future applications could involve its use as a prochiral substrate in a variety of other enantioselective reactions, such as epoxidation, dihydroxylation, or C-H functionalization, catalyzed by novel chiral transition-metal complexes or organocatalysts.
Polymerization Catalysis: As a monomer, this compound can undergo ring-opening metathesis polymerization (ROMP). kaist.ac.krnih.gov A significant research direction is the development of highly active catalysts that can polymerize low-strain monomers like cyclopentenes at low temperatures to overcome unfavorable thermodynamics. kaist.ac.krnih.gov The synthesis of copolymers of this compound with other cyclic olefins is another area of interest for creating materials with tailored properties. rsc.orgrsc.org
Organometallic Ligand Development: The ethylcyclopentadienyl (EtCp) ligand, derived from the precursor to this compound, is a cornerstone in organometallic chemistry. tosoh.co.jp A novel iridium precursor, (1,3-cyclohexadiene)(ethylcyclopentadienyl)iridium [Ir(EtCp)(CHD)], has been developed for Metal-Organic Chemical Vapor Deposition (MOCVD), showing improved performance over conventional precursors. tosoh.co.jpresearchgate.net Future work will likely focus on synthesizing new organometallic complexes with this compound or its derivatives as ligands for applications in homogeneous catalysis and materials deposition.
| Catalytic Application | Catalyst System | Substrate/Ligand | Research Trend |
| Asymmetric Synthesis | Chiral Boranes, Transition Metal Complexes | Racemic this compound | Development of new enantioselective catalytic reactions (e.g., epoxidation, C-H activation). researchgate.net |
| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium N-vinylsulfonamide complexes | This compound | Designing ultra-rapidly initiating catalysts for low-temperature polymerization of low-strain monomers. kaist.ac.krnih.gov |
| Materials Deposition (MOCVD) | Organometallic Precursors | Ethylcyclopentadienyl (EtCp) ligand | Synthesis of novel, highly volatile, and stable liquid precursors for thin-film deposition. tosoh.co.jpresearchgate.net |
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental studies is a powerful trend that is accelerating progress in understanding and utilizing molecules like this compound. snnu.edu.cn Density Functional Theory (DFT) and other computational methods are increasingly used to predict reaction outcomes, rationalize selectivity, and elucidate complex mechanistic pathways that are difficult to probe experimentally. dal.cadergipark.org.tracs.org
Future integrated approaches will likely focus on:
Catalyst Design: Computational screening can be used to design new ligands and catalysts for specific transformations of this compound, such as predicting the enantioselectivity of a catalytic reaction or the activity of a ROMP catalyst. nih.govacs.org
Mechanism Elucidation: DFT calculations are invaluable for mapping potential energy surfaces, identifying transition states, and distinguishing between competing reaction pathways. rsc.orgacs.orgsnnu.edu.cn This is particularly useful for complex, multi-step catalytic cycles involved in C-H functionalization or metathesis. nih.govacs.org
Predicting Reactivity: Quantum-chemical descriptors can be used to predict the reactivity of this compound and its derivatives in reactions like cycloadditions, helping to guide experimental design and avoid unpromising synthetic routes. researchgate.net
Exploration of New Materials Science Applications
The primary role of this compound in materials science is as a monomer for producing specialty polymers. Future research is expected to build on this foundation by creating more sophisticated materials with precisely controlled properties.
Advanced Polymers via ROMP: The ROMP of this compound and its functionalized derivatives can produce polypentenamers. kaist.ac.krnih.gov These materials are attractive for their rubber-like properties and potential recyclability. nih.gov Future work will explore the synthesis of block copolymers and random copolymers incorporating this compound to fine-tune mechanical and thermal properties for specific applications. nih.govrsc.org The introduction of functional groups onto the cyclopentene ring before polymerization allows for the creation of functional polyolefins with regularly spaced pendants, which can impart unique characteristics to the polymer backbone. rsc.orgresearchgate.net
Organometallic Precursors for CVD: The ethylcyclopentadienyl ligand is crucial for creating volatile organometallic precursors used in MOCVD. tosoh.co.jpresearchgate.net The development of the liquid precursor Ir(EtCp)(CHD) for depositing iridium thin films highlights the potential in this area. tosoh.co.jp Future research may involve designing new precursors based on this compound ligands for the deposition of other thin films, such as carbon nanotubes or other metal oxides, for applications in electronics and energy storage. ereztech.com
Q & A
Q. How can computational models complement experimental data to predict this compound’s behavior in novel environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
